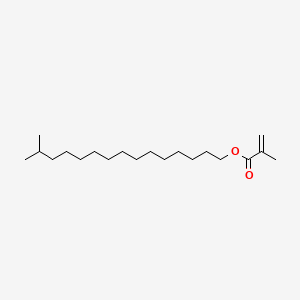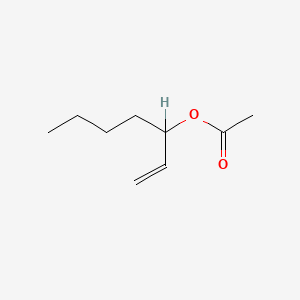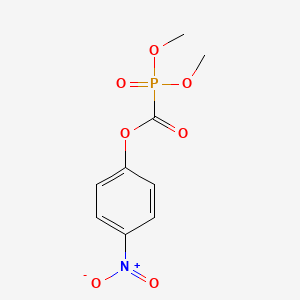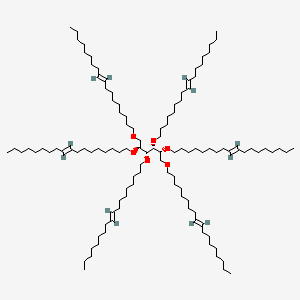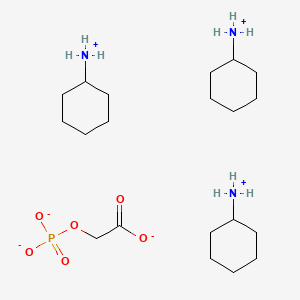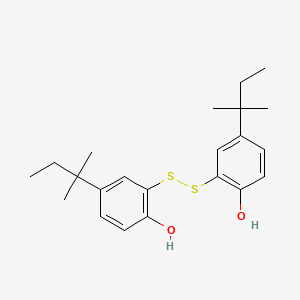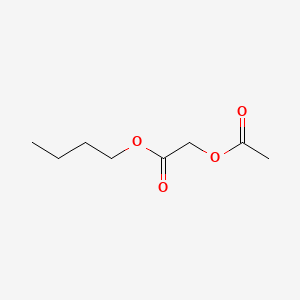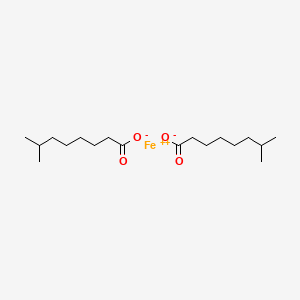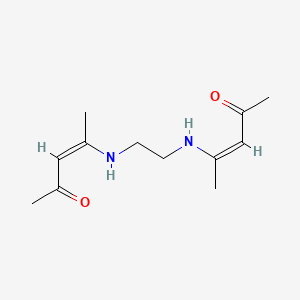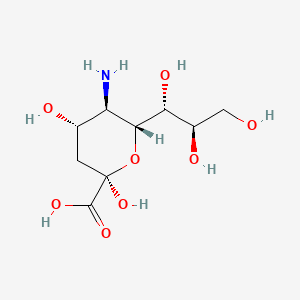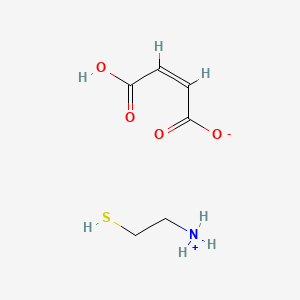
2-Phenoxy-1-(2-phenoxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1-(2-phenoxyethoxy)ethanol is an aromatic glycol ether that is colorless, transparent, and viscous. It is nearly odorless and has antimicrobial properties. This compound is an excellent solvent for various organic substances due to its low volatility and odorless nature .
Preparation Methods
2-Phenoxy-1-(2-phenoxyethoxy)ethanol can be synthesized through the reaction of phenol with ethylene oxide in an alkaline environment. Common alkaline catalysts include sodium hydroxide, ammonia, urea, amines, sodium and lithium phenolates, and alkaline resins . The reaction is typically carried out at a temperature below the boiling point of the reaction mixture to ensure high purity .
Chemical Reactions Analysis
2-Phenoxy-1-(2-phenoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Phenoxy-1-(2-phenoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Its antimicrobial properties make it useful in biological studies.
Medicine: It is used as a preservative in pharmaceuticals and cosmetics due to its antimicrobial properties.
Industry: It is used in the production of various industrial products, including paints, coatings, and inks.
Mechanism of Action
The antimicrobial properties of 2-Phenoxy-1-(2-phenoxyethoxy)ethanol are due to its ability to disrupt microbial cell membranes. This compound targets the lipid bilayer of microbial cells, leading to cell lysis and death . It is effective against a wide range of bacteria and fungi, making it a valuable preservative in various formulations .
Comparison with Similar Compounds
2-Phenoxy-1-(2-phenoxyethoxy)ethanol is similar to other glycol ethers, such as:
2-Phenoxyethanol: Another glycol ether with similar antimicrobial properties but a simpler structure.
Diethylene glycol monophenyl ether: A compound with similar solvent properties but different molecular weight and boiling point.
Phenyl carbitol: Another aromatic glycol ether with similar applications in industry and medicine.
What makes this compound unique is its combination of low volatility, odorless nature, and strong antimicrobial properties, making it an excellent choice for various applications .
Properties
CAS No. |
85665-79-8 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-phenoxy-1-(2-phenoxyethoxy)ethanol |
InChI |
InChI=1S/C16H18O4/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2 |
InChI Key |
HXLDACPZFFAQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


